molecular formula C13H13NO3 B188262 (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid CAS No. 58246-00-7

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid

Cat. No.: B188262
CAS No.: 58246-00-7
M. Wt: 231.25 g/mol
InChI Key: OVJMQMJXWCLLKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid typically involves the condensation of isoquinoline derivatives with acetic anhydride or acetyl chloride under acidic or basic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the acetylated product. The reaction mixture is then neutralized, and the product is isolated by crystallization or extraction techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, alcohols, and various substituted isoquinoline compounds .

Scientific Research Applications

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The isoquinoline ring system can bind to various receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • (2-Acetyl-1,2-dihydroisoquinolin-1-yl)ethanoic acid
  • (2-Acetyl-1,2-dihydroisoquinolin-1-yl)propanoic acid
  • (2-Acetyl-1,2-dihydroisoquinolin-1-yl)butanoic acid

Uniqueness

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity. The presence of both an acetyl group and a carboxymethyl group allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

2-(2-acetyl-1H-isoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-7,12H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJMQMJXWCLLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377890
Record name (2-acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58246-00-7
Record name (2-acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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